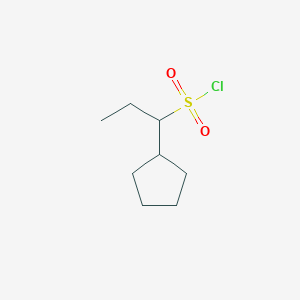

1-Cyclopentylpropane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17717876

Molecular Formula: C8H15ClO2S

Molecular Weight: 210.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15ClO2S |

|---|---|

| Molecular Weight | 210.72 g/mol |

| IUPAC Name | 1-cyclopentylpropane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H15ClO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3 |

| Standard InChI Key | RMYMLUQJHXUWEK-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1CCCC1)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Cyclopentylpropane-1-sulfonyl chloride (C₈H₁₅ClO₂S) features a propane chain where the first carbon bears both a cyclopentyl group and a sulfonyl chloride (-SO₂Cl) functional group. This arrangement contrasts with its more widely studied isomer, 2-cyclopentylpropane-1-sulfonyl chloride, where the cyclopentyl group resides on the second carbon. The structural distinction impacts steric and electronic properties, potentially altering reactivity.

Table 1: Molecular Properties of Sulfonyl Chloride Derivatives

| Property | 1-Cyclopentylpropane-1-sulfonyl Chloride (Theoretical) | 2-Cyclopentylpropane-1-sulfonyl Chloride (Empirical) |

|---|---|---|

| Molecular Formula | C₈H₁₅ClO₂S | C₈H₁₅ClO₂S |

| Molecular Weight (g/mol) | 210.72 | 210.72 |

| IUPAC Name | 1-Cyclopentylpropane-1-sulfonyl chloride | 2-Cyclopentylpropane-1-sulfonyl chloride |

| Key Functional Groups | Cyclopentyl, sulfonyl chloride | Cyclopentyl, sulfonyl chloride |

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 1-cyclopentylpropane-1-sulfonyl chloride is documented, analogous methods for sulfonyl chlorides involve chlorosulfonation of alkanes or nucleophilic substitution reactions. For example, cyclopropyl sulfonamide synthesis employs chloropropane sulfonyl chloride intermediates subjected to ring-closing reactions with n-butyl lithium . Adapting this approach, 1-cyclopentylpropane-1-sulfonyl chloride could theoretically form via:

-

Chlorosulfonation: Reaction of 1-cyclopentylpropane with chlorosulfonic acid (ClSO₃H) under controlled conditions.

-

Nucleophilic Displacement: Substitution of a leaving group (e.g., bromide) on 1-cyclopentylpropane with a sulfonyl chloride moiety.

Challenges in Isolation

The steric bulk of the cyclopentyl group adjacent to the sulfonyl chloride may hinder reaction efficiency, necessitating optimized conditions (e.g., low temperatures, polar aprotic solvents) . Purification likely requires techniques such as fractional distillation or recrystallization from toluene-ethanol mixtures, as demonstrated in related syntheses .

Physicochemical Properties

Physical State and Stability

Sulfonyl chlorides are typically oily liquids or low-melting solids. Empirical data for the 2-isomer suggest moderate stability under inert atmospheres but susceptibility to hydrolysis. The 1-isomer’s melting/boiling points remain uncharacterized, though computational models predict higher volatility compared to branched analogs due to reduced steric hindrance.

Reactivity Profile

The electrophilic sulfonyl chloride group enables diverse reactions:

-

Nucleophilic Substitution: Reacts with amines to form sulfonamides, a key step in pharmaceutical synthesis .

-

Hydrolysis: Forms sulfonic acids in aqueous environments, requiring anhydrous handling.

-

Cross-Coupling: Potential use in Suzuki-Miyaura reactions if paired with appropriate catalysts.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sulfonyl chlorides serve as precursors to sulfonamides, a class of antibiotics and protease inhibitors. For instance, cyclopropyl sulfonamide derivatives are intermediates in antiviral agents . The 1-cyclopentyl variant could similarly contribute to bioactive molecule synthesis, leveraging its unique steric profile.

Materials Science

Sulfonation reactions modify polymer surfaces for enhanced hydrophilicity or ionic conductivity. The cyclopentyl group’s lipophilicity might balance these properties in specialty coatings.

| Hazard Category | Risk Description |

|---|---|

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage |

| Acute Toxicity | Harmful if inhaled or ingested |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects |

While direct data for the 1-isomer is absent, analogous sulfonyl chlorides require stringent precautions:

-

Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods.

-

Storage: Anhydrous conditions at 2–8°C under nitrogen.

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to minimize intermediate isolation .

-

Computational Modeling: Predicting regioselectivity in reactions involving sterically hindered sulfonyl chlorides.

-

Biological Screening: Evaluating the 1-isomer’s potential in drug discovery campaigns targeting resistant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume